N-Desethyl Sunitinib is derived from the metabolism of Sunitinib, which is chemically classified as a pyrrole derivative. The compound is characterized as a small organic molecule that operates primarily through inhibition of receptor tyrosine kinases, which are critical in tumor growth and angiogenesis.
N-Desethyl Sunitinib is synthesized through the metabolic process involving the oxidation of Sunitinib. The primary method for analyzing this metabolite involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Various studies have validated methods for quantifying N-Desethyl Sunitinib in biological matrices such as plasma and sweat, emphasizing the importance of sensitivity and specificity in these analytical techniques.
For example, one study developed a rapid LC-MS/MS method that successfully determined both unbound and total concentrations of N-Desethyl Sunitinib in human plasma samples. The method utilized liquid-liquid extraction with acetonitrile/n-butyl chloride followed by chromatographic separation on a specific column with a mobile phase containing acetonitrile and water .
The molecular formula for N-Desethyl Sunitinib is C_17H_18F_N_3O_3. Its structure includes a pyrrole ring system and features a 5-fluoroindolin moiety. The key structural characteristics include:
N-Desethyl Sunitinib can undergo various chemical reactions typical for small organic molecules, including:
The metabolic pathway is crucial for understanding both the pharmacokinetics and pharmacodynamics of Sunitinib therapy.
N-Desethyl Sunitinib functions similarly to its parent compound, Sunitinib, by inhibiting multiple receptor tyrosine kinases involved in tumor growth and angiogenesis. These include:
The mechanism involves binding to the ATP-binding site of these receptors, thereby preventing their activation by natural ligands. This results in decreased tumor vascularization and growth.
N-Desethyl Sunitinib exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and during analytical measurements.
N-Desethyl Sunitinib has several significant applications in scientific research and clinical settings:
N-Desethyl Sunitinib (SU12662) is the primary active metabolite of the tyrosine kinase inhibitor sunitinib, formed predominantly via cytochrome P450 (CYP)-mediated oxidative dealkylation. CYP3A4 is the major isoform responsible for this biotransformation, catalyzing the removal of the ethyl group from the diethylaminoethyl side chain of sunitinib [1] [4] [9]. In vitro studies using recombinant human P450 enzymes and chemical inhibition assays confirm that CYP3A4 contributes to 88% of sunitinib N-deethylation in human liver microsomes (HLMs) [1] [2]. The reaction follows typical Michaelis-Menten kinetics, with a reported intrinsic clearance (CLint) of 35.7 L/h for sunitinib in 70 kg humans [5].
Additional enzymes implicated in sunitinib metabolism include CYP1A2 and CYP3A5, though their roles are secondary. CYP1A2 primarily mediates oxidative defluorination (yielding metabolite M3), while CYP3A5 contributes variably to N-desethylation based on genetic expression (CYP3A5*1 allele carriers exhibit higher activity) [2] [6] [10]. Notably, CYP3A4’s catalytic efficiency (kcat/Km) for N-desethylation is 2.5-fold higher than CYP3A5’s, underscoring its dominance [8].
Table 1: Enzymatic Contributions to Sunitinib Metabolism
Enzyme | Primary Reaction | Inhibition Impact | Catalytic Efficiency |
---|---|---|---|
CYP3A4 | N-Dealkylation (M1) | Ketoconazole reduces M1 by 88% | High (kcat/Km = 35.7 L/h) |
CYP3A5 | N-Dealkylation (M1) | Variable (genotype-dependent) | Moderate (40% of CYP3A4) |
CYP1A2 | Oxidative defluorination (M3) | Furafylline reduces M3 by 62% | Low (efficient for M3/M5 only) |
N-Desethyl Sunitinib exhibits pharmacokinetics paralleling sunitinib but with distinct parameters. After oral sunitinib administration, both compounds reach peak plasma concentrations (Cmax) within 6–12 hours. However, N-desethyl sunitinib demonstrates a 1.5-fold longer half-life (t1/2 = 80–110 hours) compared to the parent drug (t1/2 = 40–60 hours), leading to significant accumulation during continuous dosing [5] [9]. The metabolite-to-parent steady-state plasma concentration ratio averages 0.4–0.5 in cancer patients, reflecting sustained exposure due to slower elimination [3] [5].
Tissue distribution studies in rats and monkeys reveal that N-desethyl sunitinib penetrates key organs, including the liver, adrenal glands, and kidneys, though brain concentrations are negligible (<5% of plasma) [9]. Excretion occurs predominantly via feces (61% of dose), with renal elimination accounting for 16% of sunitinib-derived radioactivity—primarily as inactive oxidative metabolites [9].
Table 2: Pharmacokinetic Parameters of Sunitinib and N-Desethyl Sunitinib
Parameter | Sunitinib | N-Desethyl Sunitinib | Clinical Relevance |
---|---|---|---|
Cmax (ng/mL) | 50–100 | 15–30 | Lower peak exposure for metabolite |
t1/2 (h) | 40–60 | 80–110 | Metabolite accumulation during chronic dosing |
AUC ratio (M1:Parent) | 0.4–0.5 | 30% of total drug exposure | |
Tissue Penetration | High (liver, kidneys) | Similar but lower in CNS | Limited neurotoxicity risk |
The formation kinetics of N-desethyl sunitinib are subject to substantial interindividual variability, driven by genetic, physiological, and environmental factors:
Table 3: Factors Influencing Interindividual Variability in Metabolite Formation
Factor | Effect on N-Desethyl Sunitinib | Magnitude of Impact |
---|---|---|
CYP3A4*22 allele | ↓ Formation via reduced CYP3A4 activity | 20–30% ↓ clearance |
CYP3A53/3 genotype | ↓ Formation (loss of CYP3A5 contribution) | Up to 50% ↓ metabolite AUC |
CYP3A4 Inhibitors | ↓ Parent drug clearance → ↓ Metabolite exposure | 30% ↓ AUCM1 |
High CYP3A4 Activity | ↑ Metabolite formation efficiency | 2.7-fold ↑ vs. low-activity donors |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: